N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

P-selectin inhibition Quinoline scaffold selection Vascular inflammation

Select N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946204-18-8) for your quinoline-3-carboxamide SAR library. Its 8-trifluoromethyl substituent enhances metabolic stability and lipophilicity over non-fluorinated or 7-substituted analogs, while the 4-ethoxyphenyl anilide moiety offers a distinct terminus for S100A9 binding studies versus thiazolyl, pyridinyl, or oxazolyl amides. Pair with the 3,4-dimethoxyphenyl analog (CAS 946260-31-7) to map anilide substituent effects on immunomodulatory activity. Ideal for oncology screening panels (ACP-02, HL-60, MCF-7, HCT-116) and P-selectin/E-selectin/L-selectin selectivity profiling against 4-carboxylic acid clinical scaffolds.

Molecular Formula C19H15F3N2O3
Molecular Weight 376.335
CAS No. 946204-18-8
Cat. No. B2573151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
CAS946204-18-8
Molecular FormulaC19H15F3N2O3
Molecular Weight376.335
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
InChIInChI=1S/C19H15F3N2O3/c1-2-27-12-8-6-11(7-9-12)24-18(26)14-10-23-16-13(17(14)25)4-3-5-15(16)19(20,21)22/h3-10H,2H2,1H3,(H,23,25)(H,24,26)
InChIKeyKMUWIRAFWNILON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946204-18-8): Structural Profile and Procurement Baseline


N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946204-18-8) is a synthetic 4-hydroxyquinoline-3-carboxamide derivative (C19H15F3N2O3, MW 376.34 g/mol) . This compound belongs to the quinoline-3-carboxamide (Q-compound) family, a class of small molecules with established immunomodulatory and anti-inflammatory activity currently in clinical development for autoimmune disease and oncology indications [1]. The molecule features a 4-hydroxyquinoline core with an 8-trifluoromethyl substituent and a 4-ethoxyphenyl carboxamide moiety at the 3-position. The 8-CF3 substitution pattern is a recognized pharmacophoric element associated with enhanced metabolic stability and lipophilicity relative to non-fluorinated or 7-substituted quinoline analogs [2]. Commercial availability is confirmed at ≥95% purity for research use (Catalog CM955452) .

Why Generic Substitution Fails: The Structural Determinants of N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide Differentiation


Quinoline-3-carboxamides exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent identity and position, making simple in-class interchange unreliable. The 8-CF3 substituent generates distinct electronic and steric effects compared to 7-CF3 analogs, altering both target binding and pharmacokinetic properties [1]. Furthermore, the 4-ethoxyphenyl anilide moiety at the 3-carboxamide position differs from the thiazolyl, pyridinyl, and oxazolyl amides described in foundational patents [1], as well as from the N-methyl-N-phenyl carboxamide of roquinimex (Linomide) [2] and the 4-hydroxyquinoline-4-carboxylic acid scaffold of clinical P-selectin inhibitors such as PSI-421 [3]. Computed physicochemical properties—including the balance of LogD, hydrogen bond donor/acceptor counts, and rotatable bonds—diverge meaningfully from close analogs, directly impacting solubility, permeability, and assay compatibility. Substituting this compound with a generic quinoline derivative without matching these specific structural features risks loss of the intended pharmacological profile.

Quantitative Evidence Guide: N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide Differentiation Data


Regiochemical Differentiation: 3-Carboxamide vs. 4-Carboxylic Acid Scaffold in 8-Trifluoromethylquinoline P-Selectin Inhibitors

The target compound is a 4-hydroxyquinoline-3-carboxamide, a scaffold chemically distinct from the 3-hydroxyquinoline-4-carboxylic acid series represented by the clinical P-selectin inhibitor PSI-421. PSI-421 (2-[1-(4-chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid) was developed from the quinoline salicylic acid class and demonstrated marked improvement in aqueous solubility (from <1 µg/mL for PSI-697 to 72 µg/mL at pH 6.5 for PSI-421) and oral bioavailability (F = 47% in rat) through C-2 cyclopropyl substitution, while retaining P-selectin inhibitory activity in a cell-free SLe-x binding assay [1]. Although the target compound has been annotated by vendors as a potential P-selectin inhibitor , no direct quantitative P-selectin inhibition data (IC50, Ki) are publicly available for this specific chemotype. The 3-carboxamide vs. 4-carboxylic acid regiochemistry represents a fundamental scaffold divergence that precludes direct extrapolation of PSI-421 activity data to the target compound [2].

P-selectin inhibition Quinoline scaffold selection Vascular inflammation

Anilide Substituent Comparison: 4-Ethoxyphenyl vs. 3,4-Dimethoxyphenyl Analog in 4-Hydroxy-8-(trifluoromethyl)quinoline-3-carboxamides

The closest commercially cataloged analog to the target compound is N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946260-31-7, MW 392.33 g/mol), which differs only in the anilide substituent (3,4-dimethoxyphenyl vs. 4-ethoxyphenyl) . The target compound's 4-ethoxyphenyl group presents a single para-ethoxy substituent (H-bond acceptor count: 1 from the ethoxy oxygen), while the dimethoxyphenyl analog carries two meta- and para-methoxy groups (H-bond acceptor count: 2 from methoxy oxygens). This substitution difference is predicted to yield a lower hydrogen bond acceptor count, reduced topological polar surface area, and moderately increased lipophilicity (estimated ΔLogP approximately +0.3 to +0.5) for the target compound relative to the dimethoxyphenyl analog [1]. The 4-ethoxyphenyl motif also provides a distinct conformational profile around the amide bond compared to the dimethoxyphenyl variant, which may influence target binding geometry. No direct comparative biological data between these two analogs are publicly available.

SAR analysis Lipophilicity tuning Quinoline library design

Immunomodulatory Quinoline-3-Carboxamide Class Evidence: Target Compound Positioning Relative to ABR-215757 (Paquinimod)

The quinoline-3-carboxamide class includes clinically investigated compounds such as ABR-215757 (paquinimod), laquinimod, and tasquinimod, which share the 4-hydroxyquinoline-3-carboxamide core scaffold [1]. ABR-215757 has demonstrated S100A9 binding and immunomodulatory activity, including dose-dependent reduction of Gr-1+ cell proliferation in GM-CSF stimulated bone marrow cultures and in vivo reduction of Gr-1+ cell accumulation during inflammation [2]. In the MRL-lpr/lpr murine lupus model, paquinimod reduced proteinuria and prolonged survival compared to vehicle controls [3]. The target compound shares the 4-hydroxyquinoline-3-carboxamide core but differs from ABR-215757 in two critical features: (1) the presence of the 8-CF3 substituent (ABR-215757 lacks this group), and (2) the 4-ethoxyphenyl anilide vs. the N-ethyl-N-phenyl acetamide terminus of paquinimod. These structural differences are expected to alter S100A9 binding affinity, selectivity, and pharmacokinetics, but no direct comparative data exist. No quantitative immunomodulatory data (EC50, IC50, in vivo efficacy) are publicly available for the target compound.

Immunomodulation Autoimmune disease S100A9 inhibition

Anticancer Activity: Class-Level Evidence from 4-Oxoquinoline-3-Carboxamide Derivatives

A series of 4-oxoquinoline-3-carboxamide derivatives has been evaluated for cytotoxicity against human cancer cell lines. In a study by Forezi et al. (2014), derivatives 16b and 17b displayed IC50 values of 1.92 µM and 5.18 µM, respectively, against the gastric cancer cell line (ACP-02), with no activity against the normal cell line (MNP-01), in contrast to doxorubicin which was non-selective [1]. The target compound shares the 4-oxoquinoline-3-carboxamide core scaffold with these derivatives. However, the target compound's 8-CF3 and 4-ethoxyphenyl substituents are distinct from the substitution patterns in 16b and 17b. Separately, 8-trifluoromethylquinoline derivatives have shown cell-growth inhibitory activity against human promyelocytic leukemic cells (HL-60), though one 8-trifluoromethylquinoline derivative was reported to be stimulatory to cell growth, indicating that the 8-CF3 group alone does not guarantee anticancer activity [2]. No direct cytotoxicity data (IC50 values against any cell line) are publicly available for the target compound.

Anticancer screening Cytotoxicity Gastric cancer

Procurement Differentiation: Purity Tier and Sourcing Availability of N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

The target compound (CAS 946204-18-8) is commercially available at ≥95% purity through Chemenu (Catalog CM955452) . In contrast, the closest analog N-(3,4-dimethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946260-31-7) is listed via Kuujia and other vendors, while N-(furan-2-yl)methyl-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide (CAS 946360-30-1) is separately cataloged [1]. No common vendor carries all three analogs at identical purity tiers, making direct procurement comparisons dependent on individual vendor quotes. The target compound's assigned catalog numbers (CM955452 at Chemenu; EVT-2710225 at EvitaChem) indicate inclusion in screening library collections, suggesting availability in quantities suitable for medium-throughput screening campaigns. Purity is specified as ≥95%, which is standard for research-grade screening compounds but below the >98% threshold typically required for biophysical assays (SPR, ITC) or in vivo studies without repurification.

Compound procurement Purity specification Research chemical sourcing

8-Trifluoromethyl Positional Effects: 8-CF3 vs. 7-CF3 Quinoline-3-Carboxamide Differentiation

The foundational patent US 3,992,540 explicitly describes both 8-CF3 and 7-CF3 quinoline-3-carboxamide derivatives as distinct chemical entities with separate characterization data [1]. N-[2-thiazolyl]-4-hydroxy-8-trifluoromethyl-3-quinoline-carboxamide (Example 1, MP 325°C) and N-[2-thiazolyl]-4-hydroxy-7-trifluoromethyl-3-quinoline-carboxamide (Example 4, MP >369°C) exhibit different melting points and distinct elemental analyses, confirming that the CF3 position materially affects solid-state properties [1]. The patent establishes analgesic activity for this compound class, with a disclosed dose range of 1-40 mg/kg in warm-blooded animals. The target compound (8-CF3, 4-ethoxyphenyl amide) is structurally related to the patent exemplars but with a distinct amide substituent. The 8-CF3 position places the trifluoromethyl group peri to the quinoline nitrogen, potentially affecting metal chelation properties, pKa of the 4-hydroxy group, and hydrogen bonding networks compared to 7-CF3 isomers. No direct head-to-head biological comparison between 8-CF3 and 7-CF3 4-hydroxyquinoline-3-carboxamides is publicly available.

Positional isomerism CF3 substituent effects Analgesic activity

Best-Fit Research and Industrial Application Scenarios for N-(4-Ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide


Quinoline-3-Carboxamide Library Expansion for Immunomodulatory SAR Studies

The target compound is suitable for inclusion in focused quinoline-3-carboxamide libraries aimed at exploring SAR beyond the clinically investigated paquinimod/laquinimod scaffold. Its 8-CF3 substituent provides a fluorinated comparator to the non-fluorinated Q-compounds, while the 4-ethoxyphenyl amide offers a distinct anilide terminus for probing S100A9 binding interactions [1]. Researchers should design parallel testing with the 3,4-dimethoxyphenyl analog (CAS 946260-31-7) to map anilide substituent effects on immunomodulatory activity [2].

P-Selectin Inhibitor Probe Development with 3-Carboxamide Scaffold Topology

For groups investigating non-salicylic acid P-selectin antagonists, the 4-hydroxyquinoline-3-carboxamide scaffold represents a chemically distinct topology from the Wyeth/Pfizer quinoline salicylic acid series (PSI-421, PSI-697) [1]. The 8-CF3 group is a conserved pharmacophoric element across both series, but the 3-carboxamide vs. 4-carboxylic acid regiochemistry may confer differential selectivity profiles against E-selectin and L-selectin. Users should commission P-selectin/E-selectin/L-selectin counter-screening to establish selectivity relative to the clinical 4-carboxylic acid series [2].

Anticancer Screening in Gastric and Leukemia Cell Line Panels

Based on class-level evidence that 4-oxoquinoline-3-carboxamide derivatives exhibit gastric cancer-selective cytotoxicity (IC50 1.92-5.18 µM for lead compounds) [1], and that 8-trifluoromethylquinoline derivatives show activity against HL-60 leukemia cells [2], the target compound is a rational candidate for inclusion in oncology screening panels. The recommended initial screen includes ACP-02 (gastric), HL-60 (leukemia), MCF-7 (breast), and HCT-116 (colon) cell lines with MNP-01 normal cell counter-screening to assess tumor selectivity [1].

Physicochemical Property Benchmarking in Fluorinated Quinoline Series

The target compound's 8-CF3 group and 4-ethoxyphenyl amide tail provide a distinct computed LogP/LogD profile compared to non-fluorinated and dimethoxy analogs [1]. This compound can serve as a reference standard for experimental LogD7.4 determination, solubility assessment (kinetic and thermodynamic), and parallel artificial membrane permeability assay (PAMPA) benchmarking within a fluorinated quinoline-3-carboxamide series. Resulting data would enable rational prioritization of analogs for subsequent in vivo pharmacokinetic studies [2].

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.